Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-[4-(4-formylphenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-8,10H,9H2,1H3 |
InChI Key |
AAQBZVWETASHDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate generally involves the construction of the 1,2-dihydropyridin-2-one (4-pyridone) ring system substituted at the 4-position with a 4-formylphenyl group and at the 1-position with a methyl acetate substituent. Key synthetic steps include:
- Formation of the dihydropyridinone core via cyclization reactions.
- Introduction of the 4-formylphenyl substituent through cross-coupling or condensation reactions.
- Esterification to install the methyl acetate group.
Molybdenum Hexacarbonyl-Mediated Ring Expansion
A notable method for the synthesis of 4-oxo-1,2-dihydropyridine derivatives, structurally related to the target compound, involves molybdenum hexacarbonyl (Mo(CO)6)-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method provides access to 2-alkyl-6-aryl and 2,6-diaryl substituted 4-oxo-1,2-dihydropyridine-3-carboxylates with good yields.
-
- Starting materials: Methyl 2-(isoxazol-5-yl)-3-oxopropanoates.
- Reagent: Mo(CO)6.
- Reaction: Ring expansion to form the dihydropyridinone core.
-
- High regioselectivity.
- Access to various aryl-substituted derivatives.
-
- Requires preparation of isoxazole precursors via multi-step synthesis.
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| Isoxazole synthesis | Cycloaddition of nitrile oxides to propargyl halides | Moderate to high | Multi-step precursor preparation |
| Ring expansion | Mo(CO)6-mediated rearrangement | 37–46% for methyl esters | Efficient access to 4-pyridone derivatives |
(Scheme and detailed reaction conditions are documented in the literature but omitted here for brevity).
One-Pot Multicomponent Microwave-Assisted Synthesis
An environmentally friendly and efficient synthetic route involves a one-pot, four-component reaction under microwave irradiation to prepare pyridine derivatives bearing formylphenyl substituents, similar to the target compound.
-
- p-Formylphenyl-4-toluenesulfonate (as a formylphenyl source).
- Ethyl cyanoacetate.
- Acetophenone derivatives (or acetyl derivatives).
- Ammonium acetate.
-
- Solvent: Ethanol.
- Microwave irradiation: 2–7 minutes.
- Molar ratio: 1:1:1:2 (formylphenyl source: cyanoacetate: acetophenone derivative: ammonium acetate).
-
- High yields (82%–94%).
- Short reaction times.
- Eco-friendly and cost-effective.
- Pure products with minimal work-up.
| Compound | Microwave Yield (%) | Time (min) | Conventional Yield (%) | Time (h) |
|---|---|---|---|---|
| Representative pyridine derivatives | 82–94 | 2–7 | 71–88 | 6–9 |
(Table adapted from experimental data on related pyridine derivatives synthesis).
-
- The reaction proceeds via condensation and cyclization steps facilitated by ammonium acetate, forming the dihydropyridinone ring substituted with the formylphenyl group.
- Microwave irradiation accelerates the reaction kinetics.
-
- FTIR shows disappearance of aldehydic C=O and appearance of NH and CN groups.
- ^1H NMR confirms aromatic protons and NH signals.
- ^13C NMR indicates amidic C=O and aromatic carbons consistent with the product structure.
Alternative Synthetic Routes
While the above methods are prominent, other synthetic approaches include:
Cyclization of Amino Enones with Ester Precursors:
- Refluxing mixtures of amino butenoates with aryl-substituted oxopropanoates in solvents like xylene with molecular sieves.
- Yields vary from 13% to 46% depending on ester type and substituents.
-
- Suzuki or Heck coupling to install the 4-formylphenyl substituent onto a preformed dihydropyridinone core.
- Requires boronic acids or halogenated intermediates.
These methods may require more steps or harsher conditions compared to the one-pot microwave-assisted synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mo(CO)6-mediated ring expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 | Heating, inert atmosphere | 37–46 | Access to diverse aryl substitutions | Multi-step precursor synthesis |
| One-pot microwave-assisted MCR | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave, ethanol, 2–7 min | 82–94 | Fast, eco-friendly, high yield | Requires microwave setup |
| Conventional reflux MCR | Same as above | Reflux in ethanol, 6–9 h | 71–88 | Simpler equipment | Longer reaction time, lower yield |
| Cyclization of amino butenoates | Amino butenoates, aryl oxopropanoates, molecular sieves | Reflux in xylene | 13–46 | Straightforward reagents | Lower yields, longer reactions |
| Cross-coupling | Boronic acids, halogenated dihydropyridinones, Pd catalysts | Various | Variable | Versatile substitution | Requires Pd catalysts, multiple steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-carboxyphenyl derivative.
Reduction: 4-hydroxymethylphenyl derivative.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the dihydropyridinone moiety can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Functional Group Variations
The formyl group at the para position of the phenyl ring distinguishes this compound from analogs. For example:
- 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate (EP Impurity E) contains an acetyloxy substituent instead of a formyl group, reducing electrophilicity and altering metabolic pathways .
- tert-Butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-...]]acetate () features a 4-fluorophenyl group, enhancing stability and lipophilicity compared to the formyl derivative .
Core Structure Differences
- Dihydropyridinone vs. Pyridine: The target compound’s partially saturated dihydropyridinone core contrasts with fully aromatic pyridine rings in 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)-... Sodium Sulphate ().
- Complex Bicyclic Systems: Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-... () incorporate bicyclic frameworks with amino acid side chains, enabling biological activity absent in the simpler dihydropyridinone structure .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Application/Notes | Reference |
|---|---|---|---|---|---|
| Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Dihydropyridinone | 4-formylphenyl, methyl ester | Not Available | Hypothetical synthetic intermediate | - |
| 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate | Pyridine | Acetyloxy, pyridin-2-yl | Not Available | Pharmacopeial impurity (EP) | |
| tert-Butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-...]]acetate | Bicyclic | 4-fluorophenyl, tert-butyl ester | 654.81 | Pharmaceutical reference standard |
Research Findings and Implications
- Crystallography: SHELX and WinGX are pivotal in resolving the dihydropyridinone core’s geometry, particularly anisotropic displacement parameters critical for understanding molecular packing .
- Biological Relevance : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability compared to formyl-containing compounds, which may undergo oxidation .
- Regulatory Context : Compounds like EP Impurity E () highlight the importance of structural characterization in quality control, necessitating precise analytical methods .
Biological Activity
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 271.27 g/mol. Its structure includes a dihydropyridine core, which is significant in drug development for its diverse biological properties. The presence of a formylphenyl group and an ester functional group enhances its chemical reactivity, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine compounds can display activity against various pathogens, including Staphylococcus aureus and Candida albicans. The antimicrobial effectiveness is often evaluated using the standardized disc agar diffusion method .
Antitumor Activity
Dihydropyridine derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, one study reported that a related compound exhibited significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the dihydropyridine structure could enhance antitumor activity .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its pharmacodynamics and inform further drug design efforts.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound to enhance its biological activity or to create analogs with improved properties. The following table summarizes some notable derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | C16H15NO4 | Contains methoxy group; potential for different reactivity. |
| Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | C15H13FNO4 | Fluorine substitution may enhance lipophilicity and bioactivity. |
| Methyl 2-[4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | C15H13NO5 | Hydroxy group increases polarity; potential for hydrogen bonding interactions. |
These derivatives highlight the structural diversity within this class of molecules and emphasize how modifications can lead to varying biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of dihydropyridine derivatives:
- Antimicrobial Evaluation : A study screened various dihydropyridine compounds against Staphylococcus aureus and found promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Activity : Another investigation demonstrated that a derivative significantly inhibited tumor growth in xenograft models, indicating potential for further development as an anticancer agent .
- Mechanistic Studies : Research has focused on understanding the binding affinities of these compounds to target proteins, providing insights into their mechanisms of action and informing future drug design strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
